molecular formula C15HF29O2 B107221 Hexacosafluoro-13-(trifluoromethyl)myristic acid CAS No. 18024-09-4

Hexacosafluoro-13-(trifluoromethyl)myristic acid

Cat. No. B107221
CAS RN: 18024-09-4
M. Wt: 764.12 g/mol
InChI Key: FQAXLPZGSQABMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexacosafluoro-13-(trifluoromethyl)myristic acid, also known as HFTM, is a fluorinated fatty acid that has gained attention in scientific research due to its unique properties. HFTM is a highly fluorinated compound, which makes it resistant to degradation and ideal for use in various applications.

Mechanism Of Action

Hexacosafluoro-13-(trifluoromethyl)myristic acid has a unique mechanism of action that is related to its high fluorination. The fluorinated carbon atoms in Hexacosafluoro-13-(trifluoromethyl)myristic acid are highly electronegative, which makes them attractive to other electronegative atoms such as oxygen and nitrogen. This property allows Hexacosafluoro-13-(trifluoromethyl)myristic acid to interact with biological membranes and alter their properties, such as fluidity and permeability.

Biochemical And Physiological Effects

Hexacosafluoro-13-(trifluoromethyl)myristic acid has been shown to have a variety of biochemical and physiological effects, including the ability to alter the structure and function of biological membranes, inhibit the activity of enzymes, and modulate the activity of ion channels. Hexacosafluoro-13-(trifluoromethyl)myristic acid has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages And Limitations For Lab Experiments

Hexacosafluoro-13-(trifluoromethyl)myristic acid has several advantages for use in lab experiments, including its high stability and resistance to degradation. However, the low yield and complex synthesis process can be a limitation for some applications. Additionally, the high fluorination of Hexacosafluoro-13-(trifluoromethyl)myristic acid can make it difficult to study its effects on biological systems.

Future Directions

There are several future directions for research on Hexacosafluoro-13-(trifluoromethyl)myristic acid, including the development of new synthesis methods to increase yield and reduce complexity, the study of Hexacosafluoro-13-(trifluoromethyl)myristic acid's effects on biological systems in vivo, and the development of new applications for Hexacosafluoro-13-(trifluoromethyl)myristic acid in materials science and biotechnology. Additionally, the use of Hexacosafluoro-13-(trifluoromethyl)myristic acid in drug delivery systems and as a diagnostic tool in medical imaging is an area of growing interest.
In conclusion, Hexacosafluoro-13-(trifluoromethyl)myristic acid is a unique compound with a range of potential applications in scientific research. Its high fluorination and stability make it an ideal tool for studying biological membranes and developing new materials. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of Hexacosafluoro-13-(trifluoromethyl)myristic acid involves the reaction of myristic acid with trifluoromethyl iodide in the presence of a catalyst. The reaction takes place under high pressure and high temperature, and the resulting product is purified using chromatography. The yield of Hexacosafluoro-13-(trifluoromethyl)myristic acid is typically low, and the synthesis process is complex and time-consuming.

Scientific Research Applications

Hexacosafluoro-13-(trifluoromethyl)myristic acid has been used in various scientific research applications, including as a surfactant in the production of fluorinated coatings, as a lubricant in the aerospace industry, and as a probe in nuclear magnetic resonance spectroscopy. Hexacosafluoro-13-(trifluoromethyl)myristic acid has also been used in biological research as a tool to study the structure and function of biological membranes.

properties

CAS RN

18024-09-4

Product Name

Hexacosafluoro-13-(trifluoromethyl)myristic acid

Molecular Formula

C15HF29O2

Molecular Weight

764.12 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-hexacosafluoro-13-(trifluoromethyl)tetradecanoic acid

InChI

InChI=1S/C15HF29O2/c16-2(17,1(45)46)4(19,20)6(23,24)8(27,28)10(31,32)12(35,36)13(37,38)11(33,34)9(29,30)7(25,26)5(21,22)3(18,14(39,40)41)15(42,43)44/h(H,45,46)

InChI Key

FQAXLPZGSQABMD-UHFFFAOYSA-N

SMILES

C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Other CAS RN

18024-09-4

Origin of Product

United States

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